molecular formula C9H11Br B042933 (3-Bromopropyl)benzene CAS No. 637-59-2

(3-Bromopropyl)benzene

Cat. No.: B042933
CAS No.: 637-59-2
M. Wt: 199.09 g/mol
InChI Key: XMZQWZJMTBCUFT-UHFFFAOYSA-N
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Description

(3-Bromopropyl)benzene (C₉H₁₁Br) is a halogenated alkyl aromatic compound featuring a three-carbon alkyl chain terminated by a bromine atom, attached to a benzene ring. It is widely utilized in organic synthesis as an alkylating agent, particularly in cross-coupling reactions, nucleophilic substitutions, and the preparation of complex molecules such as heterocycles, organometallics, and dyes . Its reactivity stems from the electrophilic bromine atom, which facilitates bond formation with nucleophiles or transition metal catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromopropyl)benzene can be synthesized through the bromination of 3-phenylpropene. The reaction involves the addition of hydrogen bromide (HBr) to 3-phenylpropene, yielding this compound as the primary product . The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 3-phenylpropene using bromine or hydrogen bromide as the brominating agents. The reaction is conducted in the presence of a catalyst, such as iron(III) bromide (FeBr3), to enhance the reaction rate and yield .

Scientific Research Applications

Chemical Synthesis

(3-Bromopropyl)benzene serves as a valuable intermediate in the synthesis of numerous organic compounds. Its unique structure allows for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom acts as a good leaving group, facilitating nucleophilic attacks by various reagents. This property is exploited in synthesizing substituted benzene derivatives, which are crucial in developing pharmaceuticals and agrochemicals .
  • Electrophilic Aromatic Substitution (EAS) : The compound can undergo EAS reactions similar to benzene, where the presence of the alkyl group influences reactivity and regioselectivity . This characteristic is particularly useful in creating complex aromatic compounds.
  • Photoredox Catalysis : Recent studies have highlighted its utility in photoredox sp3-C-H alkylation/arylation reactions, expanding its application in late-stage functionalization of complex molecules under mild conditions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for synthesizing potential therapeutic agents. Notable applications include:

  • Antibacterial and Antifungal Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibacterial therapies. The compound's ability to modify biological pathways through substitution reactions enhances its potential in drug development.
  • Biochemical Pathway Studies : The compound is also employed in studying enzyme mechanisms and biochemical pathways, contributing to a better understanding of various biological processes.

Material Science

In material science, this compound is used in producing specialty chemicals and materials. Its applications include:

  • Polymer Synthesis : The bromine atom allows for the introduction of functional groups via substitution reactions, leading to tailored polymeric materials with controlled properties. This capability is essential in developing advanced materials for various industrial applications.
  • Resin Production : It is also involved in synthesizing resins and other specialty chemicals used across multiple industries.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • A study on photoredox catalysis demonstrated that this compound could effectively participate in C-C bond formation under mild conditions, showcasing its potential for complex organic synthesis.
  • Research into its antimicrobial properties has indicated that derivatives of this compound may lead to promising new treatments for bacterial infections, highlighting its relevance in pharmaceutical research .

Mechanism of Action

The mechanism of action of (3-Bromopropyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted benzene derivatives, which can interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

(3-Bromopropyl)benzene exhibits distinct reactivity compared to other alkyl halides:

Compound Reaction Type Catalyst/Reagent Yield (%) Reference
This compound Ni-Catalyzed Reductive Arylation LiOMe, NMP 80–91
(3-Iodopropyl)benzene Ni-Catalyzed Alkylsilylation NiBr₂, Mn, DMA 62
(3-Chloropropyl)benzene Ni-Catalyzed Alkylsilylation NiBr₂, Mn, DMA 45
(2-Bromoethyl)benzene Ullmann-Type Coupling CuI, Cs₂CO₃ 71–87
  • Halogen Effect : Bromine in this compound provides a balance between stability and reactivity. Iodo analogs (e.g., (3-Iodopropyl)benzene) are more reactive but less stable, while chloro derivatives (e.g., (3-Chloropropyl)benzene) require harsher conditions for activation .
  • Catalyst Compatibility : In Ni-catalyzed reactions, this compound achieves higher yields (91%) compared to chlorinated or iodinated counterparts, likely due to optimal oxidative addition kinetics .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/cm³) Refractive Index
This compound 199.09 Not reported 1.298* 1.531*
Benzyl 3-bromopropyl ether 229.12 130–132/8 1.298 1.531
(3-Fluoropropyl)benzene 217.08 Not reported N/A N/A

*Data inferred from structurally similar benzyl 3-bromopropyl ether .

  • Solubility: this compound is lipophilic, compatible with THF, DMF, and NMP .
  • Thermal Stability : Benzyl 3-bromopropyl ether decomposes at 113°C , whereas this compound is stable under typical coupling conditions (up to 150°C) .

Key Research Findings

  • Ni-Catalyzed Coupling : this compound achieves 91% yield in cross-electrophile coupling with methyl 4-bromobenzoate, outperforming other alkyl halides .
  • Halogen Substitution : Replacing bromine with iodine in this compound lowers yields in alkylsilylation (62% vs. 91% for bromine) due to competing side reactions .
  • Borylation Versatility : The bromine atom in this compound allows efficient conversion to trifluoroboronate, boronic acid, and propylene glycol boronate derivatives .

Biological Activity

(3-Bromopropyl)benzene, also known as 1-Bromo-3-phenylpropane, is an organic compound with the molecular formula C9H11Br. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula: C9H11Br
  • Molecular Weight: 199.09 g/mol
  • CAS Number: 637-59-2
  • Boiling Point: Approximately 129 °C
  • Density: 1.32 g/cm³ at 20 °C

The structure of this compound consists of a benzene ring attached to a three-carbon propyl chain, with a bromine atom substituting one hydrogen atom on the propyl chain. This configuration allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of the bromine atom.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a good leaving group, facilitating the formation of various substituted benzene derivatives. These derivatives can interact with biological molecules, potentially influencing biochemical pathways.

Key Reactions:

  • Substitution Reactions: The bromine can be replaced by nucleophiles such as hydroxide ions or amines.
  • Oxidation Reactions: Under specific conditions, this compound can be oxidized to form carboxylic acids or aldehydes.
  • Reduction Reactions: It can be reduced to yield 3-phenylpropane.

Antimicrobial Activity

Research has indicated that this compound and its derivatives may possess antimicrobial properties. A study highlighted its potential as a precursor in synthesizing antibacterial agents. The compound's ability to modify biological pathways through substitution reactions makes it a candidate for developing new antimicrobial therapies.

Inhibition of Protein Tyrosine Phosphatases

One significant area of research involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling, and their dysregulation is associated with various diseases, including cancer and diabetes. Studies have explored this compound derivatives as selective inhibitors for specific PTPs, showing promise in modulating these pathways for therapeutic purposes .

Case Study: Photoredox Catalysis

Recent investigations have demonstrated that this compound can participate in photoredox catalysis, particularly in sp³-C–H alkylation/arylation reactions. This method allows for the formation of new carbon-carbon bonds under mild conditions, which is advantageous for late-stage functionalization in complex organic molecules .

Reaction TypeConditionsOutcome
Photoredox sp³-C–H alkylationMild conditions with nickel catalystFormation of new C-C bonds

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to evaluate the efficacy of various this compound derivatives against specific biological targets. These studies aim to optimize the compound's structure to enhance potency and selectivity while minimizing potential side effects .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (3-bromopropyl)benzene, and how do reaction conditions influence yield?

this compound is commonly synthesized via radical bromination of hydrocinnamyl derivatives or nucleophilic substitution of 3-phenylpropanol using HBr. Key parameters include temperature control (e.g., 40–80°C for substitution reactions) and stoichiometric excess of brominating agents (e.g., PBr₃ or HBr) to minimize side products like dibrominated byproducts . Evidence from coupling reactions (e.g., nickel-catalyzed reductive alkylation) suggests yields improve under inert atmospheres (N₂/Ar) and with polar aprotic solvents (THF, DMF) .

Q. How can researchers characterize the purity and structural identity of this compound?

  • GC-MS : Used to confirm molecular ion peaks (m/z 198–200 for Br isotopes) and detect impurities (e.g., residual 3-phenylpropanol) .
  • NMR : ¹H NMR shows distinct signals: δ 1.8–2.1 ppm (m, CH₂Br), δ 2.6–2.8 ppm (t, CH₂ adjacent to benzene), and δ 7.2–7.4 ppm (aromatic protons). ¹³C NMR confirms quaternary carbons and Br-C connectivity .
  • Physical properties : Density (1.31 g/cm³ at 25°C) and boiling point (129°C at 29 mmHg or 237–238°C at atmospheric pressure) serve as benchmarks for purity .

Q. What safety protocols are critical when handling this compound in the lab?

The compound is classified as acutely toxic (oral, dermal) and a skin/eye irritant (GHS Category 4/2). Key precautions:

  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
  • Store under inert atmosphere (N₂) at room temperature to minimize bromide hydrolysis .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions, and what are common selectivity challenges?

The compound acts as an alkylating agent in reactions like Suzuki-Miyaura or Negishi couplings. Challenges include:

  • β-Hydride elimination : Competing elimination pathways reduce alkyl transfer efficiency. Using bulky ligands (e.g., PCy₃) or low-temperature conditions (−78°C) suppresses this .
  • Radical intermediates : In nickel-catalyzed reactions, radical rebound mechanisms can lead to over-alkylation. Kinetic studies show additives like Mg(OTf)₂ improve selectivity .

Q. What analytical strategies resolve contradictions in reported reaction outcomes involving this compound?

Discrepancies in product distributions (e.g., mono- vs. di-substituted derivatives) often arise from:

  • Solvent polarity : Polar solvents (DMF) favor SN2 pathways, while nonpolar solvents (toluene) promote radical intermediates.
  • Catalyst choice : Pd vs. Ni catalysts yield different regioselectivity in aryl-alkyl couplings. Controlled experiments with deuterated analogs (e.g., (2-bromoethyl)benzene-d₅) help track mechanistic pathways .

Q. How does steric and electronic modulation of this compound impact its reactivity in nucleophilic substitutions?

  • Steric effects : Bulky substituents on the benzene ring (e.g., ortho-methyl groups) reduce reaction rates by hindering nucleophile access to the β-carbon.
  • Electronic effects : Electron-withdrawing groups (e.g., NO₂) on the benzene ring increase electrophilicity at the Br-CH₂ center, accelerating SN2 reactions. Hammett studies (σ = +0.78 for Br) support this trend .

Q. What role does this compound play in synthesizing biologically active compounds?

It serves as a key intermediate in:

  • Anticancer agents : Alkylation of pyridone scaffolds (e.g., 3-(3-bromophenyl)-1H-pyrazole) enhances binding to kinase targets .
  • Antimicrobials : Coupling with thiols or amines generates sulfonamide or quaternary ammonium derivatives with biofilm-inhibiting properties .

Q. Methodological Considerations

Q. How can researchers optimize solvent systems for reactions involving this compound?

  • Polar aprotic solvents (THF, DMF): Enhance nucleophilicity in SN2 reactions but may promote side reactions at high temperatures.
  • Nonpolar solvents (hexane, toluene): Favor radical pathways in halogenation or coupling reactions. Phase-transfer catalysts (e.g., TBAB) improve solubility in biphasic systems .

Q. What are the stability limits of this compound under varying pH and temperature conditions?

  • Acidic conditions : Rapid hydrolysis to 3-phenylpropanol occurs below pH 3.
  • Basic conditions : Elimination to styrene derivatives dominates above pH 10.
  • Thermal stability : Decomposition begins at >150°C, releasing HBr and forming polybrominated byproducts .

Properties

IUPAC Name

3-bromopropylbenzene
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InChI

InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
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InChI Key

XMZQWZJMTBCUFT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCCBr
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Molecular Formula

C9H11Br
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DSSTOX Substance ID

DTXSID1060924
Record name (3-Bromopropyl)benzene
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Molecular Weight

199.09 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Bromo-3-phenylpropane
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Vapor Pressure

0.06 [mmHg]
Record name 1-Bromo-3-phenylpropane
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CAS No.

637-59-2
Record name 1-Bromo-3-phenylpropane
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Record name Benzene, (3-bromopropyl)-
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Synthesis routes and methods

Procedure details

To 3.2 g of 3-phenyl-1-propanol, were added 1.2 g of concentrated sulfuric acid and 6.08 g of 47% aqueous solution of hydrobromic acid, and the resultant solution was heated for 5 hours at 140-150° C. Then, the solution was poured into ice-water and extracted with ethyl acetate. The organic layer resulted was dried with anhydrous magnesium sulfate, and the solvent used was distillated under reduced pressure, thereby affording 4.3 g of 3-phenyl-1-bromopropane.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
(3-Bromopropyl)benzene
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
(3-Bromopropyl)benzene
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
(3-Bromopropyl)benzene
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
(3-Bromopropyl)benzene
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
(3-Bromopropyl)benzene
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
(3-Bromopropyl)benzene

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